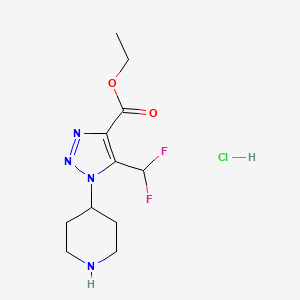
ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H17ClF2N4O2 and its molecular weight is 310.73. The purity is usually 95%.
BenchChem offers high-quality ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oncology Research: AKT Inhibitor Development
This compound has been utilized in the design and synthesis of AKT inhibitors, which are crucial in cancer research. AKT inhibitors with a piperidin-4-yl side chain, like this compound, have shown high inhibitory activity against AKT1 and potent anti-proliferative effects on prostate cancer cells . These inhibitors can effectively induce apoptosis in cancer cells, making them promising candidates for anti-cancer therapeutics.
Metabolic Stability Studies
The compound’s derivatives have demonstrated high metabolic stability in human liver microsomes . This property is essential for developing pharmaceuticals, as it indicates a potential for a longer duration of action within the body, reducing the frequency of dosing.
Apoptosis Induction
Further studies on derivatives of this compound have revealed their ability to induce apoptosis in PC-3 prostate cancer cells . This application is significant for developing treatments that target cancer cells specifically, leading to more effective and less toxic cancer therapies.
Phosphorylation Inhibition
Compounds derived from ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride have been shown to inhibit cellular phosphorylation of AKT . This process is vital for the survival and proliferation of cancer cells, and its inhibition is a key target in cancer treatment strategies.
Prostate Cancer Treatment
Specific derivatives of this compound have been identified as potential treatments for prostate cancer, one of the most common cancers in men . The ability to target and inhibit specific pathways involved in prostate cancer progression is a significant step forward in oncology.
Mécanisme D'action
Target of Action
The primary target of this compound is AKT , a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
The compound interacts with AKT, inhibiting its activity. This inhibition prevents the phosphorylation of AKT, a process that is crucial for its activation . By blocking AKT activation, the compound can disrupt the processes that this kinase regulates.
Biochemical Pathways
The inhibition of AKT affects several biochemical pathways. AKT is a central player in the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth. By inhibiting AKT, the compound can potentially disrupt this pathway, leading to reduced cell proliferation and increased apoptosis .
Result of Action
The inhibition of AKT by this compound leads to a decrease in the phosphorylation of AKT in cells. This can induce apoptosis, or programmed cell death, in cells such as PC-3 prostate cancer cells . This suggests that the compound could have potential therapeutic effects against cancers that are driven by overactive AKT signaling.
Propriétés
IUPAC Name |
ethyl 5-(difluoromethyl)-1-piperidin-4-yltriazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N4O2.ClH/c1-2-19-11(18)8-9(10(12)13)17(16-15-8)7-3-5-14-6-4-7;/h7,10,14H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLDYTFJNJZFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2CCNCC2)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(difluoromethyl)-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

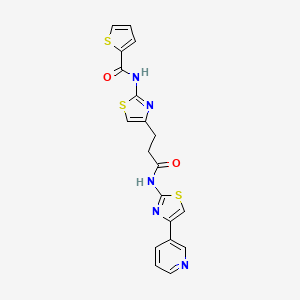
![N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854821.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2854822.png)
![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2854823.png)
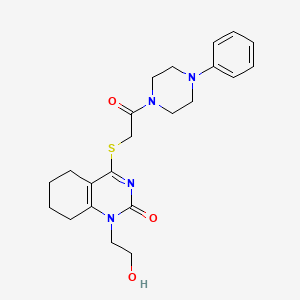
![3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854825.png)
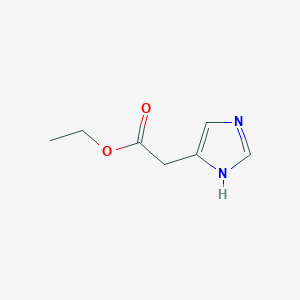
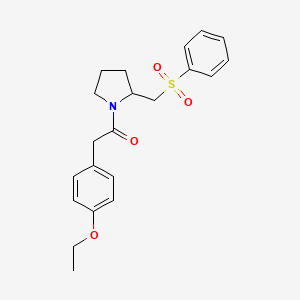
![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)

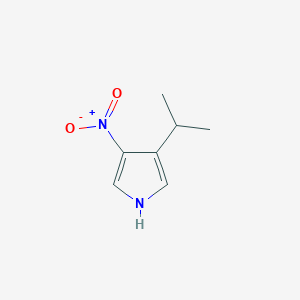
![2-(4-ethoxyphenyl)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2854838.png)
![2-Methyl-5-[(4-phenyl-1-piperazinyl)-(3,4,5-trimethoxyphenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2854840.png)
![2-cyclohexyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2854843.png)